molecular formula C26H26N4O6 B2511623 1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine CAS No. 1113105-28-4

1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine

Cat. No.: B2511623
CAS No.: 1113105-28-4
M. Wt: 490.516
InChI Key: VHXWZKXQZJAQPR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine is a useful research compound. Its molecular formula is C26H26N4O6 and its molecular weight is 490.516. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization A variety of compounds structurally related to 1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine have been synthesized for potential therapeutic applications. These include derivatives with modifications aimed at enhancing anti-inflammatory and anticancer activities. For instance, Ahmed et al. (2017) synthesized a set of compounds showing significant in-vitro anti-inflammatory activity, revealing the potential of such molecules in medical research (Ahmed, Molvi, & Khan, 2017).

Anticancer Potential Research on polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, has indicated promising anticancer activity. Turov (2020) evaluated a series of these compounds, demonstrating their efficacy against various cancer cell lines, highlighting the chemical's potential role in developing new cancer treatments (Turov, 2020).

Antibacterial and Antimicrobial Effects Compounds featuring the 1,3-thiazol-4-yl piperazine moiety have also been explored for their antibacterial and antimicrobial properties. Mekky et al. (2020) discovered derivatives that demonstrated potent antibacterial efficacy and biofilm inhibition activities against various strains, including MRSA and VRE, suggesting a potential application in combating bacterial infections (Mekky & Sanad, 2020).

Synthesis Techniques and Biological Activity The synthesis methods for creating derivatives of this compound have been refined over the years to enhance their biological activity. Novel synthesis techniques have resulted in compounds with improved antimicrobial and antipsychotic activities, as reported by various researchers. For example, Patel et al. (2007) provided insights into the synthesis and antimicrobial studies of amide derivatives, showing their effectiveness against a range of bacteria and fungi (Patel, Patel, & Chauhan, 2007).

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-4-34-20-11-12-22(35-5-2)21(14-20)27-23(31)16-30-15-18(8-13-24(30)32)26-28-25(29-36-26)17-6-9-19(33-3)10-7-17/h6-15H,4-5,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXWZKXQZJAQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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